Cas no 19156-53-7 (4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid)
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
- F98199
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-
- DTXSID101207147
- AKOS006293943
- MFCD05157738
- CS-0449434
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylicacid
- SCHEMBL22775116
- 19156-53-7
-
- Inchi: 1S/C8H8O2S/c9-8(10)6-4-11-7-3-1-2-5(6)7/h4H,1-3H2,(H,9,10)
- InChI Key: FOEWQEWMTUGMEW-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C2=C1CCC2
Computed Properties
- Exact Mass: 168.02450067g/mol
- Monoisotopic Mass: 168.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 65.5Ų
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6216-1G |
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
19156-53-7 | 95% | 1g |
¥ 1,861.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6216-5G |
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
19156-53-7 | 95% | 5g |
¥ 5,313.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6216-10G |
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
19156-53-7 | 95% | 10g |
¥ 7,042.00 | 2023-04-14 | |
| 1PlusChem | 1P01OOV4-100mg |
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro- |
19156-53-7 | 95% | 100mg |
$66.00 | 2024-06-17 | |
| 1PlusChem | 1P01OOV4-250mg |
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro- |
19156-53-7 | 95% | 250mg |
$131.00 | 2024-06-17 | |
| Aaron | AR01OP3G-100mg |
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro- |
19156-53-7 | 95% | 100mg |
$98.00 | 2023-12-15 | |
| Aaron | AR01OP3G-250mg |
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro- |
19156-53-7 | 95% | 250mg |
$129.00 | 2023-12-15 | |
| abcr | AB596035-100mg |
4H,5H,6H-Cyclopenta[b]thiophene-3-carboxylic acid; . |
19156-53-7 | 100mg |
€151.10 | 2024-07-19 | ||
| abcr | AB596035-250mg |
4H,5H,6H-Cyclopenta[b]thiophene-3-carboxylic acid; . |
19156-53-7 | 250mg |
€250.80 | 2024-07-19 | ||
| abcr | AB596035-500mg |
4H,5H,6H-Cyclopenta[b]thiophene-3-carboxylic acid; . |
19156-53-7 | 500mg |
€394.20 | 2024-07-19 |
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Suppliers
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Introduction to 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 19156-53-7)
4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 19156-53-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of cyclopenta[b]thiophenes, which are characterized by a five-membered thiophene ring fused to a cyclopentane ring. The carboxylic acid functional group attached to the thiophene ring imparts additional reactivity and functionality, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is particularly intriguing due to its aromatic and heterocyclic nature. The thiophene ring provides electron-rich properties, while the cyclopentane ring adds conformational flexibility. The carboxylic acid group can participate in a variety of chemical reactions, such as esterification, amidation, and condensation reactions, making it a useful intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
In the realm of medicinal chemistry, 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has been explored for its potential therapeutic applications. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid demonstrated potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Beyond its medicinal applications, 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has also found use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and other advanced materials. Research published in Advanced Materials in 2020 highlighted the potential of this compound as a building block for organic photovoltaic (OPV) materials. The ability to fine-tune the electronic properties through chemical modifications has led to the creation of highly efficient OPV devices with improved performance characteristics.
The synthesis of 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multi-step processes that can be optimized for yield and purity. Common synthetic routes include cyclization reactions of appropriately substituted thiophenes and cycloalkenes followed by functional group transformations. Recent advancements in catalytic methods have further streamlined these processes, making the compound more accessible for large-scale production.
In terms of safety and handling, it is important to note that while 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial applications.
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